Substance P (7-11)

Description

Molecular Composition and Sequence Analysis

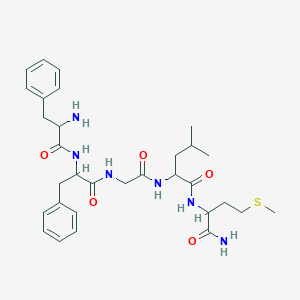

Substance P (7-11) is a pentapeptide with the amino acid sequence Phenylalanine-Phenylalanine-Glycine-Leucine-Methioninamide (Phe-Phe-Gly-Leu-Met-NH2). Its molecular formula, C31H44N6O5S , reflects the incorporation of two aromatic residues (phenylalanine), a flexible glycine spacer, and hydrophobic leucine and methionine termini. The C-terminal methionine is amidated, a post-translational modification critical for stabilizing the peptide against enzymatic degradation and enhancing receptor-binding affinity.

Table 1: Molecular Properties of Substance P (7-11)

| Property | Value |

|---|---|

| Molecular Formula | C31H44N6O5S |

| Molecular Weight | 612.8 g/mol |

| Sequence (3-letter) | Phe-Phe-Gly-Leu-Met-NH2 |

| Isoelectric Point | 6.2 (predicted) |

| Solubility | >0.8 mg/mL in aqueous buffers |

The sequence truncation from residues 7 to 11 eliminates the N-terminal region (Arg-Pro-Lys-Pro-Gln-Gln) of full-length Substance P (1-11), retaining only the C-terminal bioactive segment. This excision reduces the peptide’s overall charge from +2 (in Substance P 1-11) to neutral, altering its electrostatic interactions with lipid membranes and receptors.

Three-Dimensional Conformational Features

Nuclear magnetic resonance (NMR) studies reveal that Substance P (7-11) adopts an extended 3₁₀-helical conformation in membrane-mimetic environments, particularly in the presence of ganglioside GM1-rich lipid bilayers. The helical propensity arises from stabilizing hydrogen bonds between the backbone amides of Phe⁷-Phe⁸ and Leu¹⁰-Met¹¹, while glycine at position 9 introduces flexibility, enabling conformational adaptability.

Key Structural Observations :

- Membrane Interaction : The hydrophobic C-terminal leucine and methioninamide residues embed into lipid bilayers, positioning the peptide perpendicular to the membrane surface.

- Dynamic Motifs : In aqueous solutions, the peptide exhibits structural plasticity, fluctuating between random coils and transient β-turn conformations.

- Role of GM1 Gangliosides : GM1 clusters stabilize the helical conformation by forming hydrogen bonds with the peptide’s backbone and hydrophobic interactions with phenylalanine side chains.

Table 2: Conformational States of Substance P (7-11)

| Environment | Predominant Structure | Stabilizing Forces |

|---|---|---|

| Aqueous Solution | Random coil / β-turns | Solvent hydrogen bonding |

| Lipid Bilayers (GM1) | Extended 3₁₀-helix | GM1-peptide hydrogen bonds |

| Isotropic Bicelles | Turn III structure | Hydrophobic side-chain packing |

These structural insights, derived from 2D ¹H-NMR and molecular dynamics simulations, underscore the peptide’s ability to modulate its conformation in response to environmental cues.

Comparative Structural Analysis with Full-Length Substance P (1-11)

Full-length Substance P (1-11) (RPKPQQFFGLM-NH2) and its 7-11 fragment exhibit marked structural differences that correlate with their functional divergence:

Sequence Length and Charge :

Secondary Structure :

Receptor Binding Epitopes :

Table 3: Structural Comparison of Substance P (1-11) and (7-11)

| Feature | Substance P (1-11) | Substance P (7-11) |

|---|---|---|

| Length | 11 residues | 5 residues |

| Net Charge | +2 | 0 |

| Predominant Structure | Random coil | 3₁₀-helix (membrane-bound) |

| Receptor Activation | Full NK1R agonism | Partial NK1R agonism |

| Calcium Signaling | Sustained elevation | Transient spikes |

The truncation of residues 1–6 abolishes the N-terminal’s role in receptor activation but preserves the C-terminal domain’s capacity to induce intracellular calcium flux, albeit with reduced potency. This structural simplification makes Substance P (7-11) a valuable tool for studying C-terminal-dependent signaling mechanisms.

Properties

IUPAC Name |

N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYMAQIAMFDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthesis Steps:

-

Resin Swelling : The resin is swollen in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group, with UV monitoring at 301 nm to confirm completion.

-

Amino Acid Coupling : Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) facilitate coupling. Double couplings are employed for residues prone to steric hindrance (e.g., leucine, methionine).

-

Cleavage and Global Deprotection : A mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) cleaves the peptide from the resin while removing side-chain protecting groups.

Table 1: Optimized Coupling Conditions for Substance P (7-11)

| Residue | Coupling Reagent | Activation Time (min) | Coupling Yield (%) |

|---|---|---|---|

| Phe⁷ | HBTU/DIPEA | 45 | 98.5 |

| Phe⁸ | HATU/DIPEA | 60 | 99.2 |

| Gly⁹ | HBTU/DIPEA | 30 | 97.8 |

| Leu¹⁰ | HCTU/DIPEA | 50 | 98.1 |

| Met¹¹ | HBTU/DIPEA | 45 | 96.7 |

Aspartimide formation, a common side reaction during SPPS, is mitigated using backbone-protected pseudoprolines and low-temperature (0–4°C) coupling for acid-sensitive residues. Post-synthesis, reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >95% purity, with MALDI-TOF mass spectrometry confirming the molecular weight of 612.8 Da.

Enzymatic Hydrolysis of Full-Length Substance P

Substance P (7-11) is naturally generated via enzymatic cleavage of full-length Substance P by kidney endopeptidase. This metalloprotease selectively hydrolyzes the Gln⁶-Phe⁷ peptide bond, yielding the 7–11 fragment.

Enzymatic Reaction Parameters:

-

pH : 7.4 (phosphate-buffered saline)

-

Temperature : 37°C

-

Enzyme-to-Substrate Ratio : 1:50 (w/w)

-

Incubation Time : 2 hours

Table 2: Yield of Substance P (7-11) Using Different Proteases

| Protease | Specificity | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Kidney Endopeptidase | Gln⁶-Phe⁷ | 89.3 | Substance P (1–6), (8–11) |

| Trypsin | Lys/Arg | 12.7 | Multiple non-specific fragments |

| Chymotrypsin | Phe/Tyr/Trp | 8.9 | Substance P (1–7), (9–11) |

Chemical Reactions Analysis

Increase in Intracellular Calcium Concentration

Substance P (7-11) can cause an increase in the intracellular calcium concentration . The maximal change in intracellular calcium induced by 10 μM Substance P (7-11) was 140±30 nM .

Effects on Chondrocytes

In vitro, Substance P (7-11) increases PGE2 and collagenase production at concentrations greater than 1 μM . Confluent chondrocytes incubated for 24 hours with Substance P (7-11) show TIMP activity inactivated following reduction and alkylation with 2 mM dithiothreitol and 5 mM iodoacetamide for 30 minutes at 37°C. Samples are subsequently dialyzed, and latent collagenase is activated with 1 mM APt followed by inactivation with soybean trypsin inhibitor before collagenase measurement .

Impact on Neurokinin-1 Receptors

GR 73,632 (delta-aminovaleryl[LPro9,NMeLeu10]substance P(7-11)) and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder . The affinity (pKB) of RP 67,580 towards GR 73,632 and [Glu(OBzl)11]substance P was 7.56 and 7.95, respectively .

Sample Handling

Blood samples should be chilled, and plasma should be harvested within 1 hour after collection to prevent substance P degradation .

Bronchospastic Action

Substance P1–11 demonstrates a strong dose-dependent constrictor impact at the isolated guinea pig trachea’s basal tone .

Cytotoxicity of Thieno[2,3-d]pyrimidines

| Comp. No | Cytotoxicity IC 50 (μg/mL) |

|---|---|

| HEPG2 | |

| 4a | 2.35 |

| 7d | 1.28 |

| 8a | 0.94 |

| 12 | 0.74 |

| 15 | 1.21 |

| 29 | 0.40 |

| 42 | 1.81 |

| Doxorubicin | 0.54 |

Scientific Research Applications

Biological Role and Mechanism of Action

Substance P exerts its effects through the neurokinin-1 receptor (NK1R), which is widely distributed in the central and peripheral nervous systems as well as in various tissues. The interaction between SP and NK1R is crucial for mediating pain, inflammation, and stress responses.

Applications in Pain Management

Substance P (7-11) has been studied extensively for its potential in pain management, particularly in enhancing the effects of traditional analgesics.

Enhancing Analgesic Effects

Research indicates that combining SP (7-11) with opioids like morphine can enhance their antinociceptive effects. This synergy suggests that SP fragments could be used to improve pain relief strategies in clinical settings .

Role in Cancer Research

Substance P (7-11) has implications in cancer biology, particularly regarding tumor progression and metastasis.

Pancreatic Cancer

Studies have shown that SP promotes perineural invasion (PNI) in pancreatic cancer by enhancing cell proliferation and migration through NK1R activation. This suggests that blocking SP signaling could be a novel therapeutic strategy .

| Cancer Type | Mechanism | Implication |

|---|---|---|

| Pancreatic Cancer | SP induces MMP-2 expression leading to enhanced invasiveness . | Targeting NK1R may inhibit cancer progression. |

Neurobiological Applications

Substance P (7-11) has been implicated in various neurobiological processes, including anxiety regulation and stress responses.

Anxiety and Stress Responses

Research indicates that SP can produce anxiogenic effects through specific neural pathways, particularly within the amygdala. The C-terminal fragment (7-11) has been associated with increased anxiety-like behaviors in animal models .

| Study | Findings |

|---|---|

| Anxiogenic Effects Study | SP (7-11) increased anxiety-related behaviors in rats . |

| Stress Response Research | SP was shown to normalize physiological responses to stressors . |

Clinical Implications

The clinical significance of Substance P (7-11) extends beyond basic research into potential therapeutic applications.

Therapeutic Potential

Given its roles in pain modulation and cancer progression, targeting Substance P receptors or utilizing its fragments could provide new avenues for treatment strategies across various medical disciplines.

Mechanism of Action

Substance P 7-11(TFA) exerts its effects by binding to neurokinin receptors, particularly the neurokinin-1 receptor (NK1R). This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC). The overall effect is the modulation of cellular responses such as inflammation and pain perception .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substance P (7-11) belongs to a family of SP fragments and neurokinins. Below is a comparative analysis:

Substance P Fragments

SP-(1-4)

- Structure : Arg-Pro-Lys-Pro

- Function : Lacks the C-terminal residues critical for NK1R binding. Primarily acts as a weak agonist or antagonist depending on concentration.

- Key Difference : Minimal impact on calcium signaling compared to SP-(7-11) .

SP-(1-6)

- Structure : Arg-Pro-Lys-Pro-Gln-Gln

- Function: Binds NK1R but with lower affinity.

SP-(8-11)

- Structure : Phe-Gly-Leu-Met

- Function : Retains partial NK1R affinity but requires higher concentrations (≥10 μM) to activate calcium influx, unlike SP-(7-11), which is effective at 1 μM .

SP-(9-11)

- Structure : Gly-Leu-Met

Neurokinin Family

Neurokinin A (NKA)

- Structure : His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂

- Receptor : Preferentially binds NK2R.

Neurokinin B (NKB)

- Structure : Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂

- Receptor : Primarily binds NK3R.

Functional Comparison and Research Findings

Calcium Signaling

Receptor Binding and Selectivity

| Compound | Receptor Affinity (IC₅₀) | Key Pathway Activated |

|---|---|---|

| SP-(7-11) | NK1R (High) | IP3/DAG-PKC |

| SP-(1-4) | NK1R (Low) | Weak/no signaling |

| NKA | NK2R (High) | PLCβ |

Pathophysiological Roles

- SP-(7-11) : Linked to neurogenic inflammation and joint degradation via PGE2 and collagenase upregulation .

- Full-Length SP : Broader roles in vasodilation, smooth muscle contraction, and immune cell activation .

- NKA/NKB: Limited overlap; NKA regulates bronchoconstriction, while NKB modulates gonadotropin release .

Data Table: Comparative Overview

| Compound | Molecular Weight | Key Sequence | Receptor Target | Calcium Effect | Clinical Relevance |

|---|---|---|---|---|---|

| Substance P (7-11) | 612.78 | Phe-Phe-Gly-Leu-Met | NK1R | 140 ± 30 nM | Arthritis, neuroinflammation |

| SP-(1-6) | 732.88 | Arg-Pro-Lys-Pro-Gln-Gln | NK1R | None | Experimental antagonist |

| NKA | 1133.3 | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met | NK2R | Variable | Asthma, COPD |

| NKB | 1214.4 | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met | NK3R | None | Puberty regulation |

Biological Activity

Substance P (7-11), a C-terminal fragment of the neuropeptide Substance P (SP), has garnered significant attention due to its biological activities, particularly in relation to inflammation and pain pathways. This article explores its biological activity, mechanisms of action, and implications in various physiological and pathological contexts, supported by relevant research findings and case studies.

Overview of Substance P (7-11)

Substance P (7-11) is characterized by its specific amino acid sequence, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 612.78 g/mol. It is known to increase intracellular calcium concentrations and has been implicated in the regulation of several cellular processes, including the production of inflammatory mediators.

- Calcium Mobilization :

- Production of Prostaglandin E2 (PGE2) :

- Chondrocyte Activity :

Case Study: Inflammatory Response

A study conducted on bovine articular chondrocytes demonstrated that exposure to SP (7-11) led to an increase in both PGE2 and collagenase production, highlighting its role in inflammatory responses associated with joint diseases .

Study on Pancreatic Cancer

Another significant finding relates to the role of SP in pancreatic cancer. Substance P has been implicated in promoting cancer cell proliferation and invasion through its interaction with NK-1 receptors overexpressed in pancreatic cancer cells. This suggests that blocking the SP/NK-1R signaling pathway may provide therapeutic benefits against pancreatic cancer metastasis .

Data Table: Biological Activities of Substance P (7-11)

Q & A

Q. What experimental methodologies are recommended for studying Substance P (7-11)-induced intracellular calcium signaling?

To investigate calcium flux, use fluorescent calcium indicators (e.g., Fluo-4 AM) in live-cell imaging, combined with pharmacological inhibitors (e.g., PLC inhibitor U73122) to dissect signaling pathways. Include controls for non-specific binding (e.g., scrambled peptide analogs) and validate receptor activation via GPCR-specific assays (e.g., cAMP or IP3 quantification) . Parallel use of calcium-free buffer conditions can differentiate between extracellular influx and intracellular store release .

Q. How can researchers ensure proper solubility and stability of Substance P (7-11) in vitro?

Dissolve the peptide in acidic buffers (pH ≈2, HCl-adjusted) to achieve 1.96 mg/mL solubility. Aliquot and store at -20°C to prevent degradation. Pre-experiment stability tests (e.g., HPLC or mass spectrometry) are critical to confirm integrity. For cell-based assays, avoid prolonged exposure to neutral pH (>30 minutes) to minimize aggregation .

Q. What are the key considerations for selecting in vivo models to study Substance P (7-11)'s neurological effects?

Prioritize models with intact neurokinin-1 (NK1) receptor expression, such as wild-type rodents, and include NK1-knockout cohorts as controls. Intrathecal or intraplantar administration routes are optimal for pain/neuroinflammation studies. Monitor behavioral outcomes (e.g., mechanical allodynia) alongside tissue-specific calcium imaging or microdialysis to correlate physiological and molecular effects .

Q. How should researchers address variability in calcium concentration data across replicate experiments?

Normalize data to baseline fluorescence (F/F₀) and apply time-course synchronization. Use ANOVA with post-hoc tests to account for inter-experiment variability. Include internal controls (e.g., ionomycin-induced calcium release) in each replicate. Raw data should be archived in appendices with metadata (e.g., cell passage number, reagent lot) for transparency .

Advanced Research Questions

Q. What strategies resolve contradictory findings regarding Substance P (7-11)'s dual role in neuroprotection and excitotoxicity?

Conduct dose-response studies (e.g., 0.1–10 µM) to identify concentration-dependent effects. Pair transcriptomic profiling (RNA-seq) with functional assays (e.g., lactate dehydrogenase release) to map threshold-dependent pathways. Use tissue-specific NK1 receptor antagonists (e.g., aprepitant) to isolate receptor-mediated mechanisms .

Q. How can researchers integrate multi-omics data to elucidate Substance P (7-11)'s signaling crosstalk?

Combine phosphoproteomics (e.g., LC-MS/MS) with calcium imaging to link kinase activation (e.g., PKC isoforms) to calcium dynamics. Validate findings using CRISPR-Cas9-edited cell lines (e.g., IP3 receptor knockouts). Publicly available databases (e.g., UniProt, KEGG) should be mined for pathway enrichment analysis .

Q. What experimental designs are optimal for distinguishing Substance P (7-11)'s direct vs. indirect effects on vascular smooth muscle contraction?

Use ex vivo vascular rings pre-treated with tetrodotoxin (TTX) to block neuronal input. Compare contraction amplitudes with/without endothelial denudation. Pair these with calcium-sensitive dyes (e.g., Fura-2) and myosin light chain phosphorylation assays to decouple calcium-dependent and -independent mechanisms .

Q. How can contradictory data on Substance P (7-11)'s receptor-binding affinity be reconciled?

Perform competitive radioligand binding assays (e.g., using ³H-Substance P) across multiple cell types (e.g., neuronal vs. immune cells). Analyze results with Scatchard plots to calculate Kd and Bmax values. Structural studies (e.g., NMR or cryo-EM) of the peptide-receptor complex may reveal conformational variability influencing affinity .

Data Analysis & Reporting

Q. What statistical approaches are recommended for time-series calcium imaging data?

Use mixed-effects models to account for repeated measures and cell-to-cell variability. Apply wavelet transforms to identify oscillatory patterns in calcium spikes. For graphical representation, heatmaps with hierarchical clustering can highlight response subgroups. Include full statistical parameters (e.g., F-statistics, p-values) in supplementary tables .

Q. How should researchers present conflicting data on Substance P (7-11)'s role in neuroinflammation?

Structure the discussion using the PICOT framework: P opulation (e.g., microglia vs. neurons), I ntervention (dose/timing), C omparison (NK1 antagonists), O utcome (pro-inflammatory cytokines), T imeframe (acute vs. chronic exposure). Highlight methodological disparities (e.g., endotoxin contamination in peptide batches) as potential confounders .

Tables for Key Data

Table 1. Experimental Parameters for Calcium Signaling Assays

Table 2. Common Pitfalls in Substance P (7-11) Research

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.